molecular formula C20H22BrN3O2 B11508051 4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

Cat. No.: B11508051
M. Wt: 416.3 g/mol
InChI Key: KVTBLJNLEIXSSX-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the bromination of a benzamide precursor. The bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . The resulting brominated benzamide is then reacted with 4-ethylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can enhance the binding affinity to these targets, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is unique due to the presence of the 4-ethylpiperazine-1-carbonyl group, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other brominated benzamides and can lead to different reactivity and applications .

Properties

Molecular Formula

C20H22BrN3O2

Molecular Weight

416.3 g/mol

IUPAC Name

4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H22BrN3O2/c1-2-23-11-13-24(14-12-23)20(26)17-5-3-4-6-18(17)22-19(25)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3,(H,22,25)

InChI Key

KVTBLJNLEIXSSX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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